7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
7-ethoxy-2-(4-methylphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-3-28-22-8-4-7-19-21-14-20(17-11-9-16(2)10-12-17)26-27(21)24(29-23(19)22)18-6-5-13-25-15-18/h4-13,15,21,24H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAQLOATCULSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)C)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that belongs to the benzo[e]pyrazolo[1,5-c][1,3]oxazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C24H23N3O2
- Molecular Weight : 385.467 g/mol
- CAS Number : 900003-30-7
- Purity : Typically 95% .
Recent studies have highlighted various biological activities associated with compounds in the benzo[e]pyrazolo[1,5-c][1,3]oxazine class, including:
1. Anticancer Activity :
Research has indicated that oxazine derivatives can induce apoptosis and paraptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB231 and MCF-7), activating the JNK signaling pathway and increasing reactive oxygen species (ROS) levels. This leads to upregulation of pro-apoptotic proteins such as PARP and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
2. Anti-inflammatory Effects :
Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some derivatives showed superior inhibition compared to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the ethoxy group and the pyridine moiety is critical for enhancing its binding affinity to biological targets. Studies on similar compounds have shown that substituents on the aromatic rings can significantly alter their potency and selectivity .
Case Study 1: Anticancer Efficacy
A study investigated the effects of an oxazine derivative on human breast cancer cells. The compound was found to induce apoptosis through ROS-mediated pathways. Treatment resulted in increased levels of apoptosis-related proteins and decreased survival signals within the cancer cells .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on a series of pyrazole derivatives, where a related compound exhibited significant COX-2 inhibition with a selectivity index indicating its potential as an anti-inflammatory agent. The study reported an edema inhibition percentage greater than that of celecoxib in animal models .
Comparative Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated the ability to induce both paraptosis and apoptosis in drug-resistant breast cancer cells . This suggests that 7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine may also possess similar properties and could be explored as a potential anticancer agent.
Anti-inflammatory Effects
Pyrazolo derivatives have been reported to exhibit anti-inflammatory activities through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain pyrazole compounds showed significant edema inhibition percentages compared to standard drugs like celecoxib . This highlights the potential for this compound to serve as an anti-inflammatory agent.
Antimycobacterial Activity
The pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit Mycobacterium tuberculosis. Compounds with similar structures have shown promising results in inhibiting mycobacterial growth in vitro and in vivo . This suggests that this compound could be evaluated for its antimycobacterial potential.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Chibale et al. (2022) | 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Antimycobacterial | Potent inhibition of M.tb growth with low hERG liability |
| MDPI Review (2022) | Various Pyrazole Derivatives | Anti-inflammatory | High edema inhibition percentages compared to celecoxib |
| PMC Article (2022) | Oxazine Derivatives | Anticancer | Induced apoptosis in drug-resistant cancer cells |
Comparison with Similar Compounds
Research Implications
Further studies should:
- Evaluate pharmacokinetic profiles (e.g., solubility, metabolic stability) leveraging its ethoxy and pyridinyl groups.
- Compare binding affinity with pyrazolo[1,5-a]pyrimidines to assess core structure influence .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Condensation of substituted salicylic aldehydes with acetophenones to form chalcone intermediates.
- Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates.
- Step 3 : Reaction with pyridine-3-carbaldehyde under reflux to form the fused pyrazolo-oxazine core .
- Characterization : Intermediates are validated via / NMR, IR, and mass spectrometry. Reaction yields are optimized using solvents like ethanol or DMF under controlled heating .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for confirming fused heterocyclic systems. For analogs, single-crystal diffraction reveals bond angles, torsion angles, and ring conformations. Spectroscopic techniques (NMR, IR) are used to verify functional groups (e.g., ethoxy, pyridinyl) and regiochemistry .
Q. What challenges arise during purification of this compound, and how are they addressed?
- Methodology : Due to structural complexity, column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly employed. Recrystallization from ethanol or DMF/EtOH mixtures improves purity. Purity is confirmed via HPLC (>95%) .
Advanced Research Questions
Q. How does the presence of the pyridin-3-yl group influence regioselectivity in further functionalization reactions?
- Methodology : The pyridine ring directs electrophilic substitution to specific positions. For example:
- Nitration : Occurs preferentially at the 4-position of the pyridine due to electron-withdrawing effects.
- Cross-coupling : Suzuki-Miyaura reactions target the pyridine’s C-2 position using Pd catalysts .
Q. What computational strategies predict the bioavailability and binding affinity of this compound?
- Methodology :
- Lipinski/VEBER Rules : Assess drug-likeness (e.g., molecular weight <500, H-bond donors <5).
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases).
- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do solvent effects and microwave irradiation impact reaction kinetics in its synthesis?
- Methodology :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours (conventional heating) to 30 minutes, improving yield by 15–20% .
- Data : Comparative kinetic studies show activation energy () reductions of 10–15 kJ/mol under microwave conditions .
Comparative and Mechanistic Questions
Q. How does the bioactivity of this compound compare to analogs with thiophene or furan substituents?
- Methodology :
- In vitro Assays : IC values against cancer cell lines (e.g., MCF-7, HeLa) are measured via MTT assays.
- SAR Analysis : Pyridin-3-yl enhances π-π stacking with aromatic residues in enzyme active sites, increasing potency by 3–5× compared to thiophene analogs .
Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
